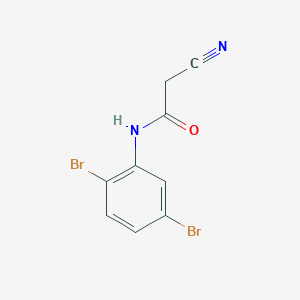

2-cyano-N-(2,5-dibromophenyl)acetamide

Description

2-Cyano-N-(2,5-dibromophenyl)acetamide is a brominated acetamide derivative characterized by a cyano group (–CN) and a 2,5-dibromophenyl substituent. Its molecular formula is C₉H₆Br₂N₂O, with a monoisotopic mass of 315.8847 Da . The compound is synthesized via a multi-step process:

Amino Protection: 2,5-Dibromoaniline is acetylated using acetic anhydride to yield the intermediate N-(2,5-dibromophenyl)acetamide (78% yield) .

Functionalization: The intermediate undergoes further reactions, such as Suzuki cross-coupling with arylboronic acids, to introduce diverse substituents .

The 2,5-dibromo substitution on the phenyl ring imparts strong electron-withdrawing effects, influencing electronic properties like dipole moments and frontier molecular orbitals (FMOs), which are critical for applications in nonlinear optics (NLO) or medicinal chemistry .

Properties

CAS No. |

63034-99-1 |

|---|---|

Molecular Formula |

C9H6Br2N2O |

Molecular Weight |

317.96 g/mol |

IUPAC Name |

2-cyano-N-(2,5-dibromophenyl)acetamide |

InChI |

InChI=1S/C9H6Br2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |

InChI Key |

JDIYNVGKIAEAEH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)NC(=O)CC#N)Br |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=O)CC#N)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

- Positional Isomerism : The 2,5-dibromo configuration in the target compound differs from 3,5-dibromo derivatives (e.g., in ), which exhibit distinct hydrogen-bonding patterns and crystal packing efficiencies .

Functional Group Variations

- Cyano Group Impact: The –CN group in the target compound increases polarity and reactivity, enabling nucleophilic additions or cyclization reactions, unlike methoxy or alkyl-substituted analogs .

Computational Insights (DFT Studies)

- Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO and LUMO in brominated acetamides is narrower than in chloro analogs, suggesting higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.